trans-2-Phenylcyclopropanecarboxylic acid

Description

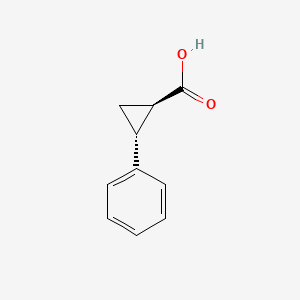

trans-2-Phenylcyclopropanecarboxylic acid (CAS: 939-90-2) is a cyclopropane derivative with a phenyl group and a carboxylic acid substituent in a trans configuration. Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol . This compound is a critical intermediate in synthesizing pharmaceuticals such as tranylcypromine, a monoamine oxidase (MAO) inhibitor used in depression treatment . The trans isomer is synthesized via cyclopropanation of cinnamic acid derivatives, often employing catalysts like copper chromite nanoparticles and ionic liquids for enhanced efficiency .

Key physical properties include:

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272871 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-90-2, 3471-10-1 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of trans-2-Phenylcyclopropanecarboxylic acid typically begins with trans-cinnamic acid.

Methyl Esterification: The trans-cinnamic acid undergoes methyl esterification to form methyl trans-cinnamate.

Cyclopropanation: The methyl trans-cinnamate is then subjected to cyclopropanation using diazomethane or similar reagents to form methyl trans-2-phenylcyclopropanecarboxylate.

Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis may involve the use of copper chromite spinel nanoparticles and basic ionic liquids as catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-Phenylcyclopropanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in substitution reactions where the phenyl or carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Phenylcyclopropanone or phenylcyclopropanal.

Reduction: Phenylcyclopropanol.

Substitution: Depending on the substituent, products can vary widely.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

- Employed in the study of cyclopropane ring-opening reactions.

Biology:

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine:

- Utilized in the synthesis of tranylcypromine, an antidepressant and monoamine oxidase inhibitor.

Industry:

Mechanism of Action

The mechanism of action of trans-2-Phenylcyclopropanecarboxylic acid largely depends on its application. In the context of its use as an intermediate in pharmaceutical synthesis, it acts by undergoing various chemical transformations to form active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

cis-2-Phenylcyclopropanecarboxylic Acid

The cis isomer (CAS: 939-89-9) exhibits distinct physical and chemical properties due to steric strain:

2,3-Dimethylcyclopropanecarboxylic Acid

Synthesized via Wittig reaction with dimethyloxiranes, this derivative demonstrates stereochemical inversion during cyclopropanation :

Tranylcypromine (trans-2-Phenylcyclopropylamine)

Derived from trans-2-phenylcyclopropanecarboxylic acid via Curtius degradation, this MAO inhibitor highlights the pharmacological relevance of cyclopropane motifs :

- Key Synthesis Step : Acid chloride intermediate formation using thionyl chloride, followed by azide treatment .

- Yield : 95% purity achieved via optimized ester isomerization and hydrolysis .

Data Tables

Table 1: Physical Properties Comparison

Biological Activity

trans-2-Phenylcyclopropanecarboxylic acid (trans-2-PCPCA) is an organic compound characterized by its unique cyclopropane structure, which is substituted with a phenyl group and a carboxylic acid functional group. This compound has garnered interest in pharmacology due to its potential biological activities, particularly as an intermediate in the synthesis of various therapeutic agents.

- Molecular Formula : C₁₀H₁₀O₂

- Molecular Weight : 162.18 g/mol

- Structure : Features a cyclopropane ring with a phenyl group and a carboxylic acid.

Biological Activities

trans-2-PCPCA exhibits several promising biological activities, primarily linked to its role as a precursor in the synthesis of compounds that interact with neurotransmitter systems.

1. Serotonin Receptor Interaction

Research indicates that trans-2-PCPCA may interact with serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions. The compound's derivatives have shown activity that modulates serotonin pathways, which are crucial in the pathophysiology of depression and anxiety disorders.

2. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that derivatives of trans-2-PCPCA may possess anti-inflammatory and analgesic properties. These effects are significant for developing new therapeutic agents targeting pain and inflammation pathways.

3. Monoamine Oxidase Inhibition

The compound is also involved in synthesizing trans-2-phenylcyclopropylamine, a known monoamine oxidase inhibitor (MAOI). MAOIs are used to treat major depressive disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Synthesis Methods

The synthesis of trans-2-PCPCA can be achieved through various methods, including:

- Reaction with Styrene and Ethyldiazoacetate : This method forms an ester intermediate, which can be converted into trans-2-PCPCA through hydrolysis and subsequent reactions .

- Curtius Rearrangement : This involves converting the acid chloride derived from trans-2-PCPCA into trans-2-phenylcyclopropylamine, enhancing its pharmacological properties .

Case Study 1: Antidepressant Activity

A study highlighted the efficacy of trans-2-phenylcyclopropylamine (derived from trans-2-PCPCA) as an antidepressant. The (+)-enantiomer exhibited significantly higher potency as a monoamine oxidase inhibitor compared to its (-)-counterpart, suggesting that stereochemistry plays a crucial role in its therapeutic effects .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that specific derivatives of trans-2-PCPCA reduced pro-inflammatory cytokine production in macrophages, indicating potential applications in treating inflammatory diseases. Further research is warranted to explore these effects in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Phenylcyclopropanecarboxylic acid | Cyclopropane | Different stereochemistry (cis config) |

| 1,1-Diphenylcyclopropane | Cyclopropane | Contains two phenyl groups |

| 3-Methylphenylcyclopropanecarboxylic acid | Cyclopropane | Methyl substitution alters reactivity |

The unique stereochemistry of trans-2-PCPCA contributes to its distinct biological activities compared to other cyclopropane derivatives.

Q & A

What are the most reliable synthetic routes for producing enantiopure trans-2-phenylcyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Research Focus

The synthesis typically involves cyclopropanation via [2+1] cycloaddition using diazoacetate derivatives and styrenes. A critical step is the use of chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, ethyl diazoacetate reacts with styrene under Rh(II) catalysis to yield the cyclopropane ester, which is hydrolyzed to the carboxylic acid . Contradictions in yield and enantiomeric excess (ee) often arise from solvent polarity (e.g., dichloromethane vs. toluene) and catalyst choice (e.g., Rh(II) vs. Cu(I)) .

Methodological Tip : Optimize reaction temperature (–20°C to 80°C) and catalyst loading (1–5 mol%) to balance steric hindrance and electronic effects. Monitor ee via chiral HPLC using a Chiralpak® IA column (hexane:isopropanol = 90:10) .

How can researchers resolve enantiomers of this compound, and what analytical techniques validate optical purity?

Basic Research Focus

Optical resolution is achieved via diastereomeric salt formation. For instance, treating the racemic acid with dehydroabietylamine in methanol yields separable diastereomers after five recrystallizations (25% yield, >98% ee) .

Methodological Tip : Use polar solvents (e.g., 90% aqueous methanol) to enhance solubility differences. Validate purity by:

- Chiral HPLC : Retention times of 12.4 min (R,R) and 14.1 min (S,S) under isocratic conditions .

- NMR Spectroscopy : Analyze splitting patterns of cyclopropane protons (δ 1.08–2.20 ppm) in chiral shift reagents like Eu(hfc)₃ .

What structural features of this compound contribute to its electronic properties, and how do substituents modulate acidity?

Advanced Research Focus

The cyclopropane ring induces angle strain, enhancing the carboxylic acid's acidity (pKa ~3.8) compared to non-cyclopropane analogs. Substituents on the phenyl ring alter resonance and inductive effects. For example, electron-withdrawing groups (e.g., –NO₂) increase acidity by stabilizing the conjugate base, while electron-donating groups (e.g., –OCH₃) have the opposite effect .

Methodological Tip : Perform Hammett analysis using σ constants to predict substituent effects. Compare experimental pKa values (via potentiometric titration) with DFT calculations (B3LYP/6-311+G(d,p)) to validate electronic models .

How does this compound serve as a precursor in medicinal chemistry, particularly for CNS-targeting compounds?

Advanced Research Focus

The acid is a key intermediate in synthesizing:

- Monoamine Oxidase (MAO) Inhibitors : Reduced to trans-2-phenylcyclopropylamine, a suicide inhibitor of MAO-A/B .

- 5-HT2C Receptor Agonists : Amidation with phenethylamine derivatives yields ligands with nanomolar affinity .

- Dopaminergic Ligands : Esterification to trans-2-phenylcyclopropanecarbonyl chloride enables coupling with piperazine scaffolds for D₂/D₄ receptor modulation .

Methodological Tip : For metabolic studies, synthesize deuterated analogs (e.g., [²H₂]-acid) via catalytic deuteration of γ-phenyl-γ-butyrolactone intermediates. Validate using HRMS (ESI) and ²H-NMR .

What contradictions exist in the literature regarding the steric vs. electronic transmission of substituent effects in cyclopropane derivatives?

Advanced Research Focus

Studies conflict on whether substituent effects are transmitted via steric strain or resonance. For example:

- Electrostatic Model : Substituent dipole alignment (cosθ/r²) predicts pKa trends in trans-2-phenylcyclopropanecarboxylic acids (experimental p/[cosθ/r²] ≈ 0.24) .

- Resonance Contributions : Enhanced transmission (p/[cosθ/r²] ≈ 0.38) in cinnamic acid derivatives suggests direct conjugation .

Methodological Tip : Resolve contradictions by synthesizing para-substituted analogs and correlating Hammett plots with X-ray crystallography (e.g., C–C bond lengths from Cambridge Structural Database) .

How can isotopic labeling of this compound enhance pharmacokinetic and metabolic studies?

Advanced Research Focus

Deuterium labeling at the cyclopropane ring (e.g., [²H₂]-acid) reduces metabolic degradation while retaining bioactivity. The labeled acid is synthesized via deuterium exchange during lactone ring-opening .

Methodological Tip : Use LC-MS/MS to track metabolites in vitro (e.g., liver microsomes). Compare fragmentation patterns (m/z 148.1 [MH⁺]) of labeled vs. unlabeled compounds .

What computational strategies predict the conformational stability of this compound in solution?

Advanced Research Focus

DFT calculations (M06-2X/cc-pVTZ) reveal two stable conformers:

- Syn : Carboxylic acid and phenyl group on the same side (ΔG = 0 kcal/mol).

- Anti : Opposite orientation (ΔG = 1.2 kcal/mol) .

Methodological Tip : Validate with variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆. Monitor coalescence temperatures (Tₐ ~120°C) to estimate energy barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.